molecular formula C12H19N2NaO3 B229723 Hexethal sodium CAS No. 144-00-3

Hexethal sodium

Cat. No.: B229723
CAS No.: 144-00-3
M. Wt: 262.28 g/mol
InChI Key: HXUAXLUDTCGASZ-UHFFFAOYSA-M
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Description

Hexethal sodium, also known as sodium 5-ethyl-5-hexylbarbiturate, is a barbiturate derivative that was invented in the 1940s. It has sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This compound was primarily used as an anesthetic in veterinary medicine due to its fast onset of action and short duration of effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexethal sodium is synthesized through the reaction of 5-ethyl-5-hexylbarbituric acid with sodium hydroxide. The reaction typically involves dissolving 5-ethyl-5-hexylbarbituric acid in a suitable solvent, such as ethanol, and then adding sodium hydroxide to form the sodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt form .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Hexethal sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hexethal sodium has been extensively studied for its applications in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying barbiturate chemistry.

    Biology: Investigated for its effects on the central nervous system and its potential use in neuropharmacology.

    Medicine: Explored for its anesthetic properties and potential therapeutic applications in treating anxiety and convulsions.

    Industry: Utilized in the development of veterinary anesthetics and muscle relaxants.

Mechanism of Action

Hexethal sodium exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding increases the duration of time for which the chloride ion channel remains open, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal firing. The prolonged inhibitory effect of GABA results in the sedative, anxiolytic, and anticonvulsant properties of this compound .

Comparison with Similar Compounds

Hexethal sodium is similar to other barbiturates such as pentobarbital and thiopental. it is unique in its fast onset of action and short duration of effects, making it particularly suitable for use as an anesthetic in veterinary medicine. Other similar compounds include:

This compound stands out due to its specific pharmacokinetic profile, which allows for quick onset and short duration of action, making it ideal for short procedures and rapid recovery .

Properties

IUPAC Name

sodium;5-ethyl-5-hexyl-4,6-dioxo-1H-pyrimidin-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3.Na/c1-3-5-6-7-8-12(4-2)9(15)13-11(17)14-10(12)16;/h3-8H2,1-2H3,(H2,13,14,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUAXLUDTCGASZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162591
Record name Hexethal sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144-00-3
Record name Hexethal sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexethal sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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